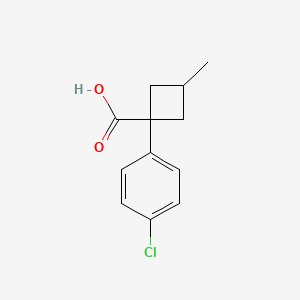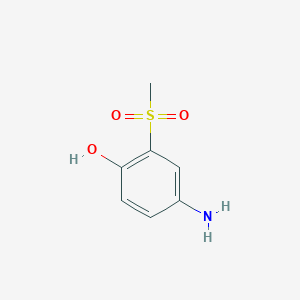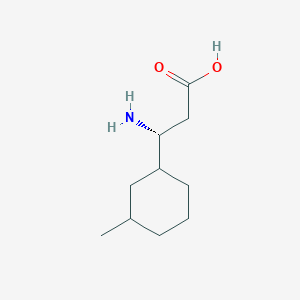
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is a heterocyclic compound that features a phenol group attached to a 1,3,4-oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of a propyl-substituted hydrazide with a phenolic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Agriculture: It is explored as a potential herbicide and pesticide due to its biological activity against various pests.
Mecanismo De Acción
The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes in pathogens. The oxadiazole ring can interact with proteins and enzymes, leading to the inhibition of their activity. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Ethyl-1,3,4-oxadiazol-2-YL)phenol
Uniqueness
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific propyl substitution, which can influence its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(5-propyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-12-13-11(15-10)8-5-3-6-9(14)7-8/h3,5-7,14H,2,4H2,1H3 |
Clave InChI |
DNWLWFQZNOMCGG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(O1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)


![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)




![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)





